molecular formula C18H17NO3 B2564801 1-[(2-Ethoxyphenyl)methyl]-7-methylindole-2,3-dione CAS No. 620931-92-2

1-[(2-Ethoxyphenyl)methyl]-7-methylindole-2,3-dione

Cat. No. B2564801
M. Wt: 295.338
InChI Key: ZEZZSGYRCFMEPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Ethoxyphenyl)methyl]-7-methylindole-2,3-dione is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as EMID and has been found to have a range of interesting properties that make it useful for various applications.

Scientific Research Applications

Crystal and Molecular Structure

The compound has been characterized using X-ray single-crystal diffraction, revealing its crystalline structure in the orthorhombic space group. The molecular structure is non-planar, with a dihedral angle between isoindoline and phenyl rings, and molecules are linked by intermolecular hydrogen bonds (Duru, Evecen, Tanak, & Ağar, 2018).

Reductive Elimination in Drug Delivery

Studies on regioisomeric derivatives of 1-methylindole-4,7-dione revealed that reductive elimination of leaving groups occurs from specific derivatives, indicating potential in bioreductively-activated drug delivery (Jaffar et al., 1999).

Reactions with Dialkylphosphorous Acids

Research showed that 2-methylindane-1,3-dione reacts with dialkylphosphorous acids, forming specific phosphonates and phosphates. This reaction pathway is complex, involving several steps and products (Arbuzov, Bogonostseva, Vinogradova, & Batyrshin, 1976).

Applications in Polymer Solar Cells

A novel alcohol-soluble n-type conjugated polyelectrolyte has been synthesized for use as an electron transport layer in inverted polymer solar cells. This demonstrates the potential of the compound in solar cell technology (Hu et al., 2015).

Synthesis and Antiviral Activity

Suzuki–Miyaura reactions of derivatives of this compound provided access to arylated methylisatins, showing potential antiviral activity against HIV (Hamdy et al., 2015).

Tetronic Acid Derivatives Synthesis

The compound's derivative was used in synthesizing a novel spiro-hydroxytetronimide, indicating its utility in organic synthesis (Amiet, Eastwood, & Rae, 1972).

Degradation by Marine Anaerobic Microorganisms

Studies on the degradation of indolic compounds, including derivatives of this compound, by marine anaerobic microorganisms highlighted its environmental impact and degradation pathways (Gu, Fan, & Shi, 2002).

Oxidation Studies

Research on the oxidation of 1-acylindoles, related to the compound, explored various oxidation products, contributing to the understanding of chemical reactions involving indole derivatives (Chien et al., 1984).

properties

IUPAC Name

1-[(2-ethoxyphenyl)methyl]-7-methylindole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-3-22-15-10-5-4-8-13(15)11-19-16-12(2)7-6-9-14(16)17(20)18(19)21/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZZSGYRCFMEPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2C3=C(C=CC=C3C(=O)C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Ethoxyphenyl)methyl]-7-methylindole-2,3-dione

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